chemical properties of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5
chemical properties of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5
An In-depth Technical Guide to the Chemical Properties of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5. This stable isotope-labeled compound serves as a critical intermediate in the synthesis of deuterated Tenofovir Alafenamide (TAF-d5) and is an indispensable tool for researchers, scientists, and drug development professionals in the fields of antiviral therapy and pharmaceutical analysis.
Introduction: The Significance of Deuteration in Drug Development
[(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is the deuterated form of a key precursor to Tenofovir Alafenamide (TAF), a potent nucleotide reverse transcriptase inhibitor used in the treatment of HIV-1 and chronic hepatitis B infections.[1][2][3] The strategic incorporation of five deuterium atoms into the phenyl group of this intermediate offers a powerful analytical tool. Stable isotope labeling is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. The increased mass of the deuterated molecule allows it to be distinguished from its non-labeled counterpart by mass spectrometry, making it an ideal internal standard for quantitative bioanalysis.[4] This ensures high accuracy and precision in determining the concentration of the active pharmaceutical ingredient (API) in biological matrices.
Chemical Identity and Structure
The fundamental characteristics of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 are summarized below.
| Property | Value |
| Chemical Name | Phenyl-d5 Hydrogen ((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate |
| Synonyms | [(R)-2-(Phenyl-d5-phosphonomethoxy)propyl]adenine |
| CAS Number | 2131003-67-1 |
| Molecular Formula | C₁₅H₁₃D₅N₅O₄P |
| Molecular Weight | 368.34 g/mol [5] |
| Isotopic Purity | Typically ≥98% |
Structural Representation
The chemical structure of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is depicted below, highlighting the stereochemistry and the position of the deuterium labels.
Caption: Chemical structure of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5.
Physicochemical Properties (Inferred)
| Property | Inferred Value | Rationale/Supporting Evidence |
| Melting Point | >119°C (decomposes) | Based on the melting point of Tenofovir Alafenamide.[2] |
| Solubility | Soluble in DMSO and Methanol | Based on the reported solubility of Tenofovir Alafenamide-[d5] Fumarate.[] |
| pKa | ~3.96 | Inferred from the pKa of Tenofovir Alafenamide, as the deuteration of the phenyl ring is not expected to significantly alter the acidity of the phosphonate group.[3] |
| Appearance | White to Off-White Solid | Based on the appearance of Tenofovir Alafenamide-[d5] Fumarate.[] |
Synthesis and Manufacturing
The synthesis of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is a multi-step process that parallels the initial stages of Tenofovir Alafenamide synthesis. The key step involves the introduction of the deuterated phenylphosphonate moiety.
Illustrative Synthetic Workflow
Caption: A simplified workflow for the synthesis of the target compound.
A practical synthesis would likely involve the reaction of (R)-9-[2-(hydroxyl)propyl]adenine with a deuterated phenyl phosphonic dichloride derivative, or a similar activated phosphonate species. The stereochemistry at the propyl group is crucial for the final biological activity of Tenofovir Alafenamide and is established early in the synthetic sequence.[7]
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5.
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the methods of choice for determining the chemical purity of this intermediate and for resolving it from potential impurities.
Exemplary UPLC Protocol
This protocol is adapted from validated methods for Tenofovir Alafenamide and its impurities.[8][9]
-
Column: Acquity UPLC HSS T3 column (100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 260 nm.
-
Injection Volume: 2 µL.
This method should provide excellent resolution and allow for the accurate quantification of any impurities.
Structural Elucidation
A combination of spectroscopic techniques is used to confirm the structure and the site of deuteration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The absence of signals in the aromatic region (typically δ 7.0-7.5 ppm) confirms the high level of deuteration on the phenyl ring. The remaining protons of the adenine, propyl, and methoxy groups should be present with the expected chemical shifts and coupling patterns.
-
³¹P NMR: A single signal confirms the presence of the phosphonate group.
-
¹³C NMR: The signals for the deuterated phenyl carbons will be significantly attenuated or absent, depending on the acquisition parameters.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and the exact mass of the molecule, verifying the incorporation of five deuterium atoms.
Application in Quantitative Bioanalysis
The primary application of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is as a precursor to TAF-d5, which is used as an internal standard in LC-MS/MS methods for the pharmacokinetic analysis of Tenofovir Alafenamide.
Workflow for TAF Quantification using a Deuterated Internal Standard
Caption: Bioanalytical workflow using a deuterated internal standard.
Exemplary LC-MS/MS Protocol for TAF Quantification
This protocol is based on published methods for the simultaneous determination of TAF and its metabolite, tenofovir, in human plasma.[10]
-
Sample Preparation: To 200 µL of human plasma, add the internal standard (TAF-d5). Precipitate proteins with acetonitrile, vortex, and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.
-
Chromatography: Use a C18 column (e.g., Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm) with a gradient of 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
TAF: Monitor the transition from the parent ion to a specific product ion.
-
TAF-d5: Monitor the corresponding transition for the deuterated internal standard.
-
-
Data Analysis: Calculate the peak area ratio of the analyte to the internal standard and determine the concentration from a standard curve.
Metabolic Context: The Role of TAF and its Metabolites
While [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is a synthetic intermediate, understanding the metabolic fate of the final drug, TAF, is crucial to appreciate the importance of its deuterated analog in research. TAF is a prodrug that is metabolized intracellularly to the active antiviral agent, tenofovir diphosphate.
Metabolic Activation Pathway of Tenofovir Alafenamide
Caption: Simplified metabolic pathway of Tenofovir Alafenamide.
TAF is designed for efficient delivery into target cells, such as lymphocytes.[11] Inside the cell, it is primarily hydrolyzed by cathepsin A to form a tenofovir-alanine conjugate, which is then converted to tenofovir.[11][12] Tenofovir is subsequently phosphorylated to the active diphosphate form, which inhibits viral reverse transcriptase.[13] The use of TAF-d5 allows for precise tracking and quantification of the parent drug during these complex metabolic processes.
Conclusion
[(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is more than just a chemical intermediate; it is a key enabling tool for the development and clinical assessment of Tenofovir Alafenamide. Its well-defined chemical properties and its role as a precursor to a vital internal standard underscore the importance of stable isotope labeling in modern pharmaceutical science. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their analytical and metabolic studies, ensuring the generation of high-quality, reliable data in the pursuit of advancing antiviral therapies.
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- Wang, Y., et al. (2022). Practical Synthesis of Tenofovir Alafenamide Fumarate Inspired by New Retrosynthetic Disconnection Featuring a Novel Carbon–Phosphorus Bond Construction Methodology. Organic Process Research & Development, 26(4), 1146-1154.
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